2-(5-methyl-2H-indazol-2-yl)acetic acid CAS number and identifiers
2-(5-methyl-2H-indazol-2-yl)acetic acid CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and structural analysis of 2-(5-methyl-2H-indazol-2-yl)acetic acid .
This document addresses the critical challenge of N2-regioselectivity in indazole chemistry. While 1H-indazoles are thermodynamically favored, 2H-indazoles (such as the subject compound) are increasingly valued as bioisosteres in drug discovery yet remain difficult to synthesize pure due to tautomeric competition.
Core Focus: Structural Identification, Regioselective Synthesis, and Analytical Differentiation.
Chemical Identity & Identifiers
The compound is an N2-substituted indazole derivative. Unlike its N1-isomer, which is often the major product of non-specific alkylation, the N2-isomer requires specific synthetic control.
| Identifier Type | Value / Descriptor |
| Chemical Name | 2-(5-methyl-2H-indazol-2-yl)acetic acid |
| Common Synonyms | 5-Methyl-2-indazoleacetic acid; (5-Methyl-2H-indazol-2-yl)-acetic acid |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 885270-86-0 (Note: CAS registries often conflate N1/N2 isomers; verification via NMR is mandatory). |
| InChI Key | InChI=1S/C10H10N2O2/c1-7-2-3-9-8(4-7)6-12(11-9)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
| Canonical SMILES | CC1=CC2=C(C=C1)C=NN2CC(=O)O |
| Isomeric Risk | High. Frequently contaminated with 2-(5-methyl-1H-indazol-1-yl)acetic acid. |
Structural Analysis: The N1 vs. N2 Tautomer Challenge
Indazoles exhibit annular tautomerism.[1] The 1H-tautomer (benzenoid) is thermodynamically more stable than the 2H-tautomer (quinoid-like) by approximately 2–4 kcal/mol.
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N1-Isomer (Thermodynamic): The lone pair on N1 contributes to the aromatic sextet of the benzene ring.
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N2-Isomer (Kinetic/Target): Alkylation at N2 disrupts the benzene aromaticity less than expected due to the "quinoid" resonance contribution, but it is generally less favored under equilibrium conditions.
Analytical Differentiation (NMR)
To validate that you have the 2H-isomer (Target) and not the 1H-isomer (Impurity), observe the C3-H proton signal in ¹H NMR:
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2H-Indazoles (Target): The C3-H proton typically appears deshielded (downfield, >8.2 ppm) and often as a singlet. The N2-substitution pattern affects the electronic environment of the C3 proton more significantly.
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1H-Indazoles (Impurity): The C3-H proton is relatively shielded (<8.1 ppm).
Synthesis & Manufacturing Protocols
Two primary workflows exist: Direct Alkylation (requires separation) and De Novo Cyclization (highly selective).
Protocol A: Direct Alkylation (Traditional)
Best for small-scale access when chromatography is available.
Mechanism: Sₙ2 substitution on the ambident indazole nucleophile. Reagents: 5-Methylindazole, Ethyl bromoacetate, Base.
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Dissolution: Dissolve 5-methylindazole (1.0 eq) in anhydrous DMF or THF.
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Deprotonation: Add NaH (1.2 eq) at 0°C. Stir for 30 min. (Result: Indazolyl anion).[1]
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Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise.
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Reaction: Stir at Room Temperature for 4–12 hours.
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Critical Insight: Higher temperatures favor the thermodynamic N1 product. Keep T < 25°C to maximize the kinetic N2 product ratio.
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Hydrolysis: Treat the isolated ester with LiOH (THF/H₂O) to yield the free acid.
Outcome: Typically yields a 60:40 or 70:30 mixture of N1:N2. Requires Column Chromatography.
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Separation: The N1-ester is usually less polar (higher R_f) than the N2-ester in Hexane/EtOAc systems.
Protocol B: Regioselective De Novo Cyclization (Recommended)
Best for high-purity requirements.
This method constructs the indazole ring already attached to the acetic acid moiety, preventing isomer formation.
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Precursor: Start with 2-amino-5-methylbenzaldehyde (or the corresponding nitro-aldehyde).
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Condensation: React with Glycine or Ethyl Glycinate under reductive amination conditions or cyclization conditions.
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Cyclization: Use standard diazotization or reductive cyclization to close the ring at N2.
Visualization: Synthesis & Isomerism Pathways
The following diagram illustrates the divergent pathways between the thermodynamic N1 isomer and the target N2 isomer.
Caption: Divergent alkylation pathways of 5-methylindazole. N2-selectivity is kinetically controlled.
Applications in Drug Discovery[4][6][7][8][9]
The 2-(2H-indazol-2-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, distinct from the more common 1H-indazole-3-carboxylic acid derivatives (e.g., Lonidamine).
Key Therapeutic Areas
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Aldose Reductase Inhibitors: N2-substituted indazole acetic acids have shown potency in inhibiting aldose reductase, a target for diabetic complications [1].
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Antiprotozoal Agents: 2H-indazoles exhibit bioactivity against E. histolytica and G. intestinalis, often outperforming metronidazole in vitro [2].
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Bioisosteres for Indole-3-acetic Acid: Used in auxin research and as synthetic auxins in agrochemistry, though with altered metabolic stability compared to indoles.
Structure-Activity Relationship (SAR)
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5-Methyl Group: Increases lipophilicity (LogP) and metabolic stability of the benzene ring, preventing rapid oxidation at the 5-position.
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Carboxylic Acid Tail: Essential for hydrogen bonding in the active site (e.g., interacting with Arg/Lys residues in enzyme pockets).
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N2-Positioning: Orients the vector of the acetic acid tail differently than the N1-isomer, allowing access to unique sub-pockets in target proteins.
References
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Regioselective Synthesis of Indazoles. National Institutes of Health (NIH) / PMC. Discusses the thermodynamic vs. kinetic control in N1/N2 alkylation.
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Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. Details the antipyretic and anti-inflammatory properties of N-substituted indazoles.
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Recent Advances in Indazole-Containing Derivatives. Molecules (MDPI). Comprehensive review of 1H and 2H indazole pharmacology.
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Mechanism of Highly Selective N2 Alkylation. WuXi Biology. Computational DFT analysis explaining the energy barriers between N1 and N2 transition states.
